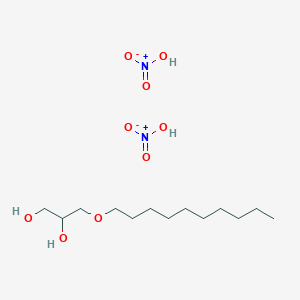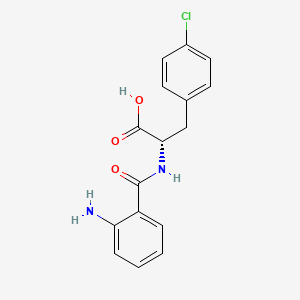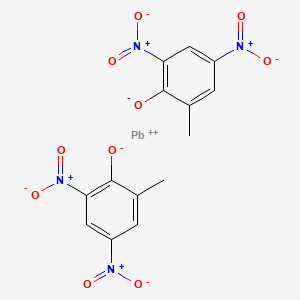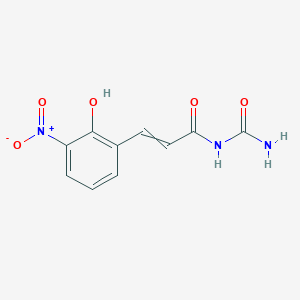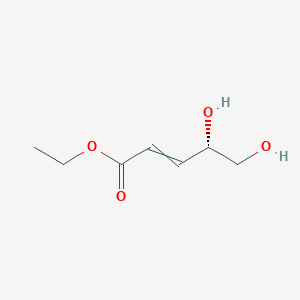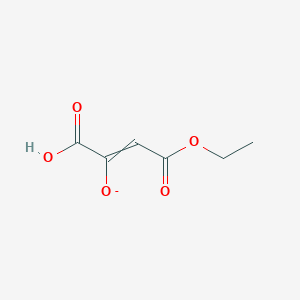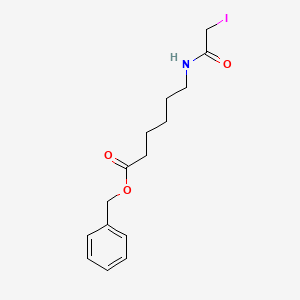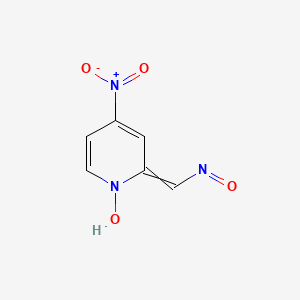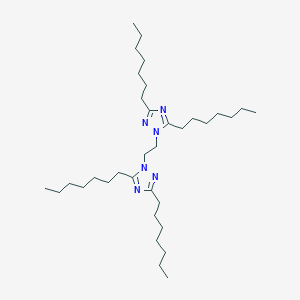![molecular formula C46H46O4 B14499964 (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] CAS No. 63674-26-0](/img/structure/B14499964.png)
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] is a complex organic compound known for its unique structure and properties It consists of a benzene ring substituted with four methanone groups, each attached to a 2,4,6-trimethylphenyl group
Vorbereitungsmethoden
The synthesis of (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives with 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistency and efficiency. The choice of solvents, catalysts, and purification techniques are optimized to meet industrial standards.
Analyse Chemischer Reaktionen
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, along with catalysts and temperature control to drive the reactions to completion. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a pharmaceutical agent is ongoing. Its interactions with biological molecules and potential therapeutic effects are of interest.
Medicine: The compound’s potential as a drug candidate is being explored, particularly in the development of new treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] include other benzene derivatives with multiple substituents, such as:
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Benzotrifluoride: Another benzene derivative with three fluorine atoms attached to the benzene ring.
The uniqueness of (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] lies in its specific substitution pattern and the presence of multiple methanone groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
63674-26-0 |
|---|---|
Molekularformel |
C46H46O4 |
Molekulargewicht |
662.9 g/mol |
IUPAC-Name |
(2,4,6-trimethylphenyl)-[2,4,5-tris(2,4,6-trimethylbenzoyl)phenyl]methanone |
InChI |
InChI=1S/C46H46O4/c1-23-13-27(5)39(28(6)14-23)43(47)35-21-37(45(49)41-31(9)17-25(3)18-32(41)10)38(46(50)42-33(11)19-26(4)20-34(42)12)22-36(35)44(48)40-29(7)15-24(2)16-30(40)8/h13-22H,1-12H3 |
InChI-Schlüssel |
OEXYOCQJPQZWNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC(=C(C=C2C(=O)C3=C(C=C(C=C3C)C)C)C(=O)C4=C(C=C(C=C4C)C)C)C(=O)C5=C(C=C(C=C5C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)


